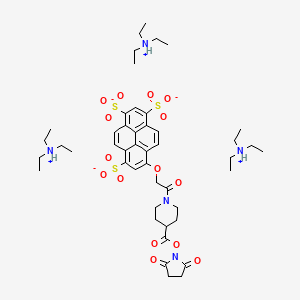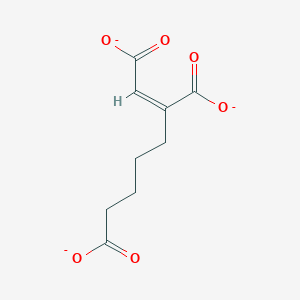![molecular formula C11H16O B1265237 (7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)
(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene is a spirocyclic epoxide obtained by formal addition of a methylene group to the carbonyl moiety of 5-isopropenyl-2-methylcyclohex-2-en-3-one. It is an epoxide and a spiro compound. It derives from a hydride of a (4S)-limonene.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Dipeptide Synthons
- Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates: The compound has been utilized in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. This substance has been shown to engage in expected reactions with carboxylic acids and thioacids, proving its utility in peptide synthesis as a dipeptide building block. This was demonstrated through the successful preparation of a nonapeptide, an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, establishing its potential in peptide synthesis (Suter, Stoykova, Linden & Heimgartner, 2000).
Functionalized Spirolactone and Oxabicyclooctane Derivatives
- Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives: The compound was involved in the nucleophilic ring-opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate. This process led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, crucial structural sub-units in various classes of bioactive compounds. The products obtained were characterized based on spectral data, highlighting the significance of the compound in creating bioactive structural units (Santos, Barreiro, Braz-Filho & Fraga, 2000).
Spirocyclic Ether Synthesis
- Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization: The compound is pivotal in the synthesis of a variety of substituted 1-oxaspiro systems like 1-oxaspiro[4.4]non-6-ene, by utilizing Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclizations of secondary allylic alcohols. This method was applied to the total synthesis of theaspirane and theaspirone from β-ionone, emphasizing its role in the creation of spirocyclic ethers (Young, Jung & Cheng, 2000).
Kinetic Resolution and Stereochemical Studies
- Stereoselectivity and substrate specificity in the kinetic resolution: The compound was part of the kinetic resolution of a range of methyl-substituted 1-oxaspiro[2.5]octanes by yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. This study provided insights into the structural determinants of substrate specificity and stereoselectivity of YEH toward these substrates, highlighting its potential in understanding and leveraging stereoselectivity in biological systems (Weijers, Meeuwse, Herpers, Franssen & Sudhölter, 2005).
Eigenschaften
Produktname |
(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(7R)-4-methyl-7-prop-1-en-2-yl-1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C11H16O/c1-8(2)10-5-4-9(3)11(6-10)7-12-11/h4,10H,1,5-7H2,2-3H3/t10-,11?/m1/s1 |
InChI-Schlüssel |
NXVYPQNECMQFAA-NFJWQWPMSA-N |
Isomerische SMILES |
CC1=CC[C@H](CC12CO2)C(=C)C |
Kanonische SMILES |
CC1=CCC(CC12CO2)C(=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



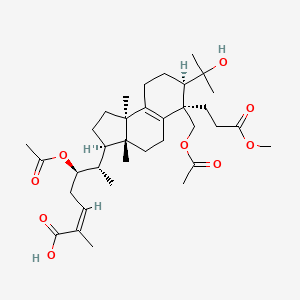
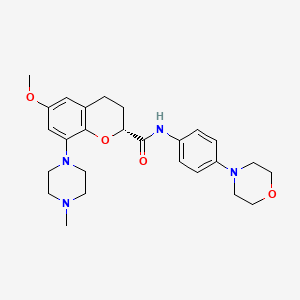
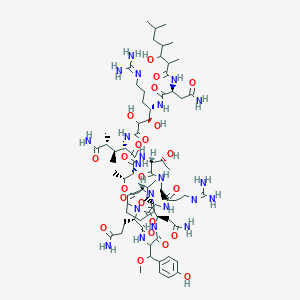

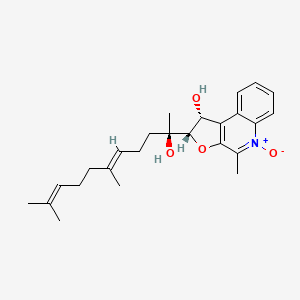
![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)
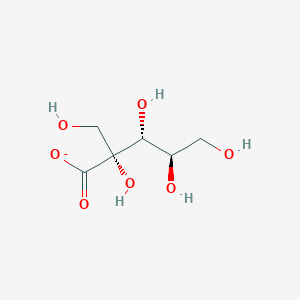

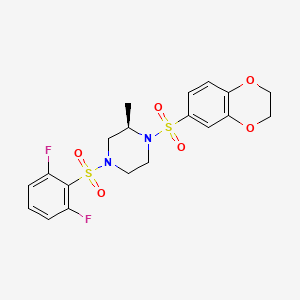
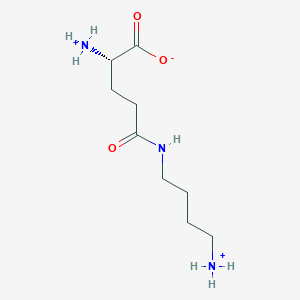
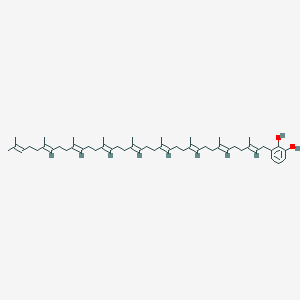
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)
